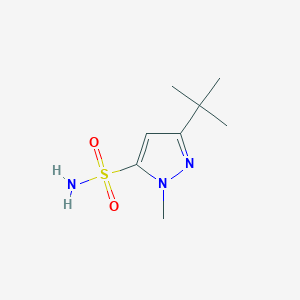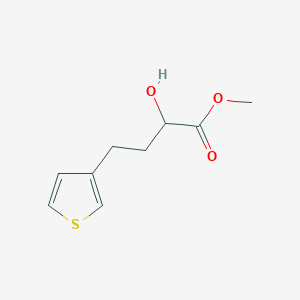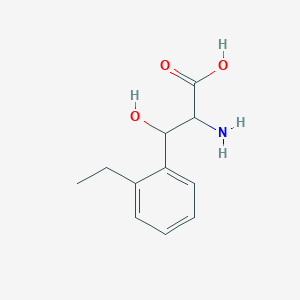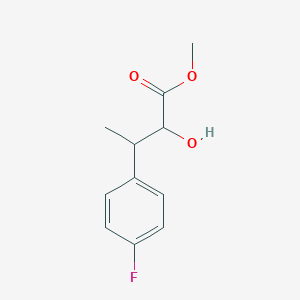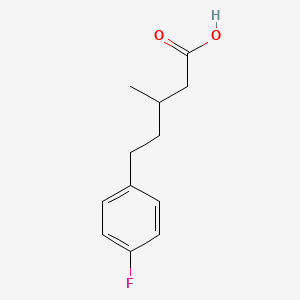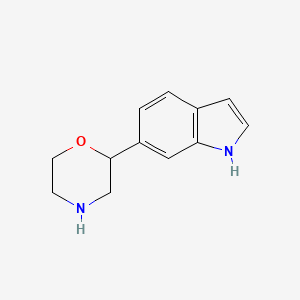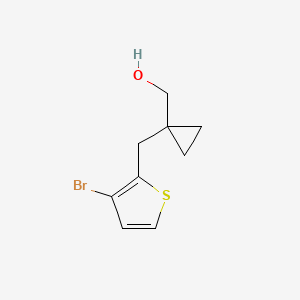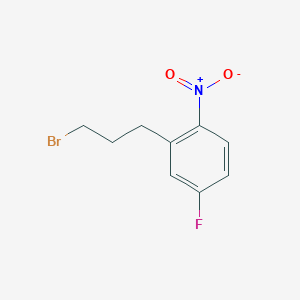
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene is an organic compound with a complex structure that includes a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the bromination of 3-propylbenzene followed by nitration and fluorination reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Common reagents used in these reactions include palladium catalysts for hydrogenation, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromopropyl group can participate in alkylation reactions, modifying proteins and nucleic acids. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-2-nitrobenzene: Lacks the fluorine atom, which may affect its reactivity and stability.
1-(3-Bromopropyl)-4-fluoro-2-nitrobenzene: The position of the fluorine atom can influence the compound’s chemical properties and biological activities.
1-(3-Chloropropyl)-5-fluoro-2-nitrobenzene:
These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-7-6-8(11)3-4-9(7)12(13)14/h3-4,6H,1-2,5H2 |
InChI Key |
YPOYJVAXKWUUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)


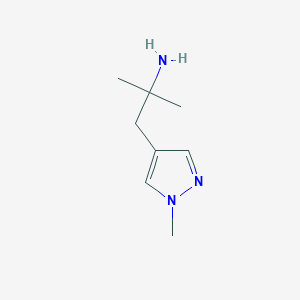
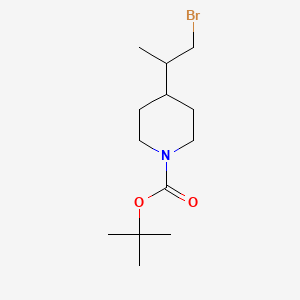
![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
